

# In-Depth Technical Guide: 10-Nonadecanol (CAS: 16840-84-9)

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Compound of Interest		
Compound Name:	10-Nonadecanol	
Cat. No.:	B101355	Get Quote

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### Introduction

**10-Nonadecanol**, a secondary fatty alcohol, is a long-chain aliphatic compound with the chemical formula C<sub>19</sub>H<sub>40</sub>O.[1][2] Its structure consists of a nineteen-carbon chain with a hydroxyl group located at the tenth carbon position. This positioning of the functional group distinguishes it from its primary alcohol isomer, 1-Nonadecanol, and influences its physicochemical properties and potential biological activities. While research on long-chain fatty alcohols has highlighted their roles in various biological processes and their potential as therapeutic agents or components of drug delivery systems, specific data on **10-Nonadecanol** remains limited. This guide provides a comprehensive overview of the available technical information for **10-Nonadecanol**, including its properties, synthesis, purification, and a discussion of potential biological activities based on related compounds.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **10-Nonadecanol** is presented in the table below. These properties are crucial for understanding its behavior in various experimental and formulation settings.



Property	Value	Source
Molecular Formula	C19H40O	[1][2]
Molecular Weight	284.52 g/mol	[1]
CAS Number	16840-84-9	[1]
Appearance	Waxy solid (estimated)	
Boiling Point	344.8 °C at 760 mmHg	[2]
Flash Point	127.5 °C	[2]
Density	0.836 g/cm <sup>3</sup>	[2]
Vapor Pressure	4.07E-06 mmHg at 25°C	[2]
Solubility	Insoluble in water; Soluble in alcohol.	[3]
logP (Octanol/Water Partition Coefficient)	8.6 (XLogP3)	[2]

## **Synthesis and Purification**

The synthesis of **10-Nonadecanol** can be achieved through the reduction of its corresponding ketone, **10-nonadecanone**. Two common laboratory-scale methods for this transformation are Sodium Borohydride Reduction and the Grignard Reaction.

### **Experimental Protocols**

3.1.1. Synthesis via Sodium Borohydride Reduction of 10-Nonadecanone

This method involves the reduction of the ketone functional group of 10-nonadecanone to a secondary alcohol using sodium borohydride.

- Materials:
  - 10-Nonadecanone
  - Methanol (reagent grade)



- Sodium borohydride (NaBH<sub>4</sub>)
- Deionized water
- Hydrochloric acid (1M)
- Diethyl ether or Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle

#### Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-nonadecanone in methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride to the stirred solution. The molar ratio of NaBH<sub>4</sub> to the ketone should be approximately 1:1, although a slight excess of NaBH<sub>4</sub> can be used to ensure complete reaction.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully add 1M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the remaining aqueous layer, add diethyl ether or ethyl acetate to extract the 10-Nonadecanol. Perform the extraction three times.
- Combine the organic layers and wash with brine (saturated NaCl solution).



 Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 10-Nonadecanol.

### 3.1.2. Synthesis via Grignard Reaction

This alternative synthesis route involves the reaction of a nonyl Grignard reagent with nonanal.

- Materials:
  - 1-Bromononane
  - Magnesium turnings
  - Anhydrous diethyl ether or tetrahydrofuran (THF)
  - Nonanal
  - Saturated aqueous ammonium chloride solution
  - Standard laboratory glassware for anhydrous reactions (oven-dried)
  - Magnetic stirrer
- Procedure:
  - In an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
  - Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
  - In the dropping funnel, prepare a solution of 1-bromononane in the anhydrous solvent.
  - Add a small portion of the 1-bromononane solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance). Gentle heating may be required.
  - Once the reaction has started, add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.



- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (nonylmagnesium bromide).
- Cool the Grignard reagent to 0 °C in an ice bath.
- In a separate flask, prepare a solution of nonanal in the anhydrous solvent.
- Add the nonanal solution dropwise to the stirred Grignard reagent at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether, wash the organic layer with brine, dry over an anhydrous salt, and concentrate to yield the crude 10-Nonadecanol.

### **Purification**

The crude **10-Nonadecanol** obtained from either synthesis can be purified by recrystallization.

- Procedure:
  - Select an appropriate solvent or solvent system. A good solvent will dissolve the 10-Nonadecanol when hot but not when cold. Ethanol, acetone, or a mixture of ethanol and water are potential candidates.
  - Dissolve the crude product in a minimum amount of the hot solvent.
  - If there are any insoluble impurities, perform a hot filtration.
  - Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
  - Further cool the solution in an ice bath to maximize the yield of the crystals.
  - Collect the purified crystals by vacuum filtration.



- Wash the crystals with a small amount of the cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.

### Characterization

The identity and purity of the synthesized **10-Nonadecanol** can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[1]

## Biological Activity and Signaling Pathways (A Note on Isomer Specificity)

A comprehensive search of the scientific literature reveals a significant lack of specific biological activity data for **10-Nonadecanol**. The majority of published research on the antimicrobial and cytotoxic properties of nonadecanol refers to its isomer, **1-Nonadecanol** (n-nonadecanol).[4] The position of the hydroxyl group along the carbon chain can significantly influence a molecule's biological activity. Therefore, the information presented below should be interpreted with caution and serves as a potential starting point for future research on **10-Nonadecanol**, based on the activities of its structural isomer and general trends observed for long-chain fatty alcohols.

## Potential Antimicrobial and Cytotoxic Effects (Based on 1-Nonadecanol)

Studies on 1-Nonadecanol have suggested that it possesses antimicrobial and cytotoxic properties.[4] The proposed mechanism of action for the antimicrobial effects of long-chain fatty alcohols often involves the disruption of the bacterial cell membrane.[5][6] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

The cytotoxic effects of long-chain fatty alcohols against cancer cell lines have also been reported, although the specific mechanisms are not well-elucidated.[4]

### **Potential Signaling Pathways (Hypothetical)**



Given the lack of specific data for **10-Nonadecanol**, any discussion of signaling pathways is purely hypothetical and based on general mechanisms of cellular disruption. If **10-Nonadecanol** were to exhibit membrane-disrupting properties similar to other long-chain alcohols, it could indirectly affect various signaling pathways that are dependent on membrane integrity.

Below is a conceptual workflow for investigating the potential biological activity of **10-Nonadecanol**.

Caption: Hypothetical workflow for the synthesis, purification, and biological evaluation of **10-Nonadecanol**.

If future studies were to identify specific intracellular targets or signaling pathways modulated by **10-Nonadecanol**, more detailed diagrams could be constructed. For example, if it were found to induce apoptosis, a diagram illustrating the key players in the apoptotic cascade (e.g., caspases, Bcl-2 family proteins) and their modulation by **10-Nonadecanol** would be appropriate.

## **Applications in Drug Development**

While direct applications of **10-Nonadecanol** in drug development are not yet established due to the limited research, long-chain fatty alcohols, in general, are being explored for various pharmaceutical applications. These include their use as penetration enhancers in transdermal drug delivery, as components of lipid nanoparticles for drug encapsulation, and as excipients in topical formulations. The amphiphilic nature of **10-Nonadecanol**, with its long hydrophobic carbon chain and polar hydroxyl group, makes it a candidate for such applications. Furthermore, if it is found to possess intrinsic biological activity, it could be investigated as a lead compound for the development of new therapeutic agents.

### Conclusion

**10-Nonadecanol** is a long-chain secondary fatty alcohol for which detailed physicochemical data is available. Standard organic synthesis protocols can be readily adapted for its preparation and purification in a laboratory setting. However, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. Future research should focus on elucidating these aspects to determine its potential for applications in drug



development and other scientific fields. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the properties and potential of **10-Nonadecanol**.

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